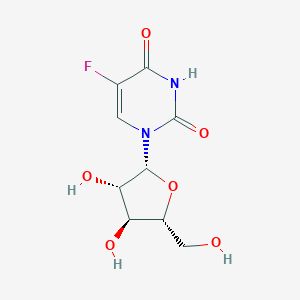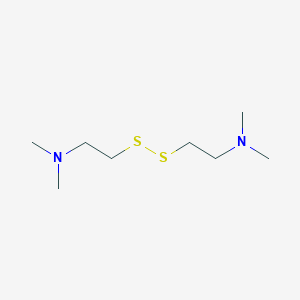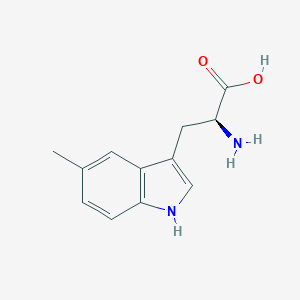
5-甲基-L-色氨酸
描述
5-methyl-L-tryptophan is a derivative of tryptophan, an essential amino acid. It is characterized by a methyl group at position 5 of the indole ring . It is an enantiomer of 5-methyl-D-tryptophan . The molecular formula of 5-methyl-L-tryptophan is C12H14N2O2 .
Synthesis Analysis
5-methyl-L-tryptophan is an intermediate in the biosynthesis of the amino acid tryptophan . It acts as a precursor to essential cofactors like nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . The production of L-tryptophan has significantly grown in recent years due to the ongoing development of superior genome sequencing and synthetic biology technologies .
Molecular Structure Analysis
The IUPAC name for 5-methyl-L-tryptophan is (2S)-2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid . The InChI and SMILES strings provide a textual representation of the molecule’s structure .
Chemical Reactions Analysis
5-methyl-L-tryptophan is involved in various biochemical reactions. It functions as an intermediate in the biosynthesis of the amino acid tryptophan . Different base changes in the alpha unit of anthranilate synthase (OsASA) gene can lead to insensitivity to feedback inhibition of anthranilate synthase .
Physical And Chemical Properties Analysis
5-methyl-L-tryptophan has a molecular weight of 218.25 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass are 218.105527694 g/mol .
科学研究应用
Medicine: Enhancing Metabolic Stability
5-methyl-L-tryptophan has been studied for its potential to improve the metabolic stability of therapeutic compounds. For instance, it has been used to stabilize the Gln7-Trp8 bond within the pharmacophore of a gastrin-releasing peptide receptor ligand, leading to improved in vivo stability .
Agriculture: Plant Growth and Phytoremediation
In agriculture, 5-methyl-L-tryptophan is recognized for its role in plant growth stimulation. It acts as a precursor to the plant growth hormone indole-3-acetic acid, enhancing biomass and nutrient utilization by crops like maize . Additionally, it has been implicated in phytoremediation efforts, aiding plants in the detoxification of contaminated soils .
Biotechnology: Microbial Fermentation
The compound is significant in biotechnological applications, particularly in microbial fermentation processes. It serves as an intermediate in the biosynthesis of tryptophan, which is crucial for producing biochemicals via microbial cell factories .
Food Industry: Food Additives and Feed
5-methyl-L-tryptophan derivatives are utilized in the food industry as additives and in animal feed to enhance nutritional value. The compound’s role in the biosynthesis of tryptophan makes it valuable for producing food-grade biochemicals .
Environmental Science: Mutation Breeding
Environmental science research has explored the use of 5-methyl-L-tryptophan in mutation breeding to develop crops with higher nutrient content. It has been used to induce mutations that lead to increased tryptophan levels in rice, although with some trade-offs in grain quality .
Material Science: Synthesis of Complex Molecules
In material science, 5-methyl-L-tryptophan is employed as a starting material for the synthesis of complex molecules. It has been used in the preparation of L-tryptophan-based ligands for regioselective catalysis and in the creation of drug delivery systems .
安全和危害
未来方向
Tryptophan metabolism, which includes 5-methyl-L-tryptophan, is involved in the regulation of immunity, neuronal function, and intestinal homeostasis . Imbalances in tryptophan metabolism in disorders ranging from cancer to neurodegenerative disease have stimulated interest in therapeutically targeting the kynurenine pathway . This highlights the vast opportunities and challenges for drug development in multiple diseases .
作用机制
Target of Action
5-Methyl-L-Tryptophan primarily targets the enzymes involved in the metabolism of L-Tryptophan . It inhibits the synthesis of anthranilate compounds, which are the first steps in the biosynthesis of tryptophan . It also acts as a corepressor of the E. coli trp repressor .
Mode of Action
5-Methyl-L-Tryptophan interacts with its targets by inhibiting the synthesis of anthranilate compounds, which are crucial for the biosynthesis of tryptophan . This interaction results in changes in the metabolic pathways of L-Tryptophan .
Biochemical Pathways
L-Tryptophan is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . 5-Methyl-L-Tryptophan affects these pathways by inhibiting the synthesis of anthranilate compounds . This results in downstream effects on various organs through different action mechanisms .
Pharmacokinetics
It is known that l-tryptophan, the parent compound, undergoes extensive and complex metabolism . The impact of these properties on the bioavailability of 5-Methyl-L-Tryptophan is currently unknown.
Result of Action
The molecular and cellular effects of 5-Methyl-L-Tryptophan’s action are primarily related to its inhibition of the synthesis of anthranilate compounds . This results in disruptions in L-Tryptophan metabolism, which are reported in several neurological, metabolic, psychiatric, and intestinal disorders .
Action Environment
The action, efficacy, and stability of 5-Methyl-L-Tryptophan can be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of L-Tryptophan . .
属性
IUPAC Name |
(2S)-2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-2-3-11-9(4-7)8(6-14-11)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNCSWANZMJLPM-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30934889 | |
| Record name | 5-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-L-tryptophan | |
CAS RN |
154-06-3 | |
| Record name | L-5-Methyltryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Tryptophan, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-methyl-L-tryptophan interact with its target and what are the downstream effects?
A1: 5-methyl-L-tryptophan acts as an antagonist of tryptophan, competing for binding sites on enzymes. For instance, it inhibits the enzyme tryptophanase, preventing the degradation of L-tryptophan into indole, pyruvate, and ammonia. [, ] This inhibition also extends to the formation of pyruvate from other substrates like 5-hydroxy-L-tryptophan, S-methyl-L-cysteine, and L-cysteine. [, ] In plants, 5-methyl-L-tryptophan has been shown to inhibit the enzyme acetolactate synthase, leading to resistance against the herbicide sulfometuron-methyl. []
Q2: What is the structural characterization of 5-methyl-L-tryptophan?
A2: Unfortunately, the provided research excerpts do not contain the molecular formula, weight, or spectroscopic data for 5-methyl-L-tryptophan. This information would need to be sourced from chemical databases or other research articles.
Q3: Can you elaborate on the applications of 5-methyl-L-tryptophan in in vitro studies?
A3: 5-methyl-L-tryptophan is a valuable tool in in vitro studies focusing on amino acid pathways and enzyme activity. It has been utilized in selection experiments to generate mutant plant lines with modified amino acid pathways, specifically targeting the enzyme acetolactate synthase. []
Q4: What analytical methods are employed to detect and quantify 5-methyl-L-tryptophan?
A4: High-performance liquid chromatography (HPLC) coupled with fluorescence detection emerges as a sensitive technique for the analysis of 5-methyl-L-tryptophan. [, ] This method demonstrates high sensitivity, enabling the determination of trace amounts of the compound in complex matrices. []
Q5: Are there any known instances of resistance or cross-resistance associated with 5-methyl-L-tryptophan?
A5: Research indicates that plant cells selected with 5-methyl-L-tryptophan can develop resistance, primarily through mutations in the enzyme acetolactate synthase that reduce its sensitivity to the inhibitory effects of the compound. [] This resistance mechanism highlights the potential for the emergence of resistance in other biological systems as well.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





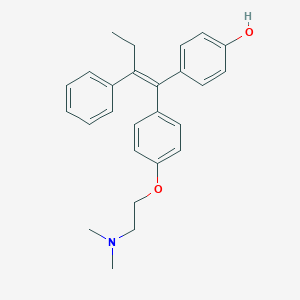
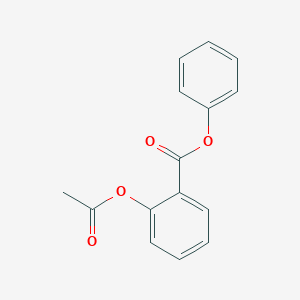
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-](/img/structure/B85902.png)




![7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane](/img/structure/B85917.png)


